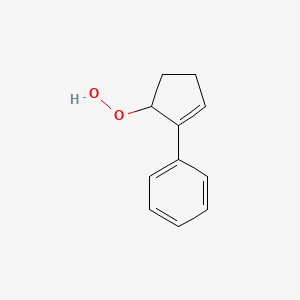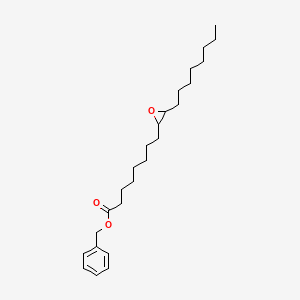![molecular formula C33H23Cl3N2O4 B14585697 3,3'-[Chloro(phenyl)methylene]bis[6-(2-chloroanilino)benzoic acid] CAS No. 61548-38-7](/img/structure/B14585697.png)
3,3'-[Chloro(phenyl)methylene]bis[6-(2-chloroanilino)benzoic acid]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-[Chloro(phenyl)methylene]bis[6-(2-chloroanilino)benzoic acid] is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and chloroanilino groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[Chloro(phenyl)methylene]bis[6-(2-chloroanilino)benzoic acid] typically involves multi-step organic reactions. One common method includes the reaction of 2-chloroaniline with benzoyl chloride to form 2-chloro-N-phenylbenzamide. This intermediate is then subjected to further reactions involving chlorination and coupling with other aromatic compounds to achieve the final product. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to maintain consistency and efficiency. Industrial methods may also incorporate advanced purification techniques such as recrystallization, chromatography, and distillation to obtain high-purity products.
化学反応の分析
Types of Reactions
3,3’-[Chloro(phenyl)methylene]bis[6-(2-chloroanilino)benzoic acid] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogen atoms or other functional groups are replaced.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as sodium hydroxide (NaOH) for nucleophilic substitution or sulfuric acid (H2SO4) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
科学的研究の応用
3,3’-[Chloro(phenyl)methylene]bis[6-(2-chloroanilino)benzoic acid] has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
作用機序
The mechanism of action of 3,3’-[Chloro(phenyl)methylene]bis[6-(2-chloroanilino)benzoic acid] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 3,3’-[Dichloro(phenyl)methylene]bis[6-(2-chloroanilino)benzoic acid]
- 3,3’-[Bromo(phenyl)methylene]bis[6-(2-chloroanilino)benzoic acid]
- 3,3’-[Iodo(phenyl)methylene]bis[6-(2-chloroanilino)benzoic acid]
Uniqueness
3,3’-[Chloro(phenyl)methylene]bis[6-(2-chloroanilino)benzoic acid] is unique due to its specific chloroanilino groups and the arrangement of aromatic rings. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications. Its ability to undergo diverse chemical reactions and its potential biological activity set it apart from similar compounds.
特性
CAS番号 |
61548-38-7 |
|---|---|
分子式 |
C33H23Cl3N2O4 |
分子量 |
617.9 g/mol |
IUPAC名 |
5-[[3-carboxy-4-(2-chloroanilino)phenyl]-chloro-phenylmethyl]-2-(2-chloroanilino)benzoic acid |
InChI |
InChI=1S/C33H23Cl3N2O4/c34-25-10-4-6-12-29(25)37-27-16-14-21(18-23(27)31(39)40)33(36,20-8-2-1-3-9-20)22-15-17-28(24(19-22)32(41)42)38-30-13-7-5-11-26(30)35/h1-19,37-38H,(H,39,40)(H,41,42) |
InChIキー |
TXWWAFMBKWVZRA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC(=C(C=C2)NC3=CC=CC=C3Cl)C(=O)O)(C4=CC(=C(C=C4)NC5=CC=CC=C5Cl)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Furo[2,3-b]pyridinium, 7-ethyl-6-methyl-](/img/structure/B14585625.png)



![9-Butyl-2-methoxy-1,6-dioxa-9-azaspiro[4.5]dec-3-ene](/img/structure/B14585639.png)




![2,4,6-Trinitrophenol--3,7,8-trimethylbenzo[g]isoquinoline (1/1)](/img/structure/B14585681.png)


![4-[(Methanesulfonyl)methanesulfonyl]-1,1-dimethylpiperazin-1-ium](/img/structure/B14585696.png)
